molecular formula C40H45O4P B6294799 (11bR)-2,6-Bis[4-(tert-butyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% CAS No. 1569807-27-7

(11bR)-2,6-Bis[4-(tert-butyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%

Cat. No. B6294799
CAS RN: 1569807-27-7
M. Wt: 620.8 g/mol
InChI Key: USYXGKDLBZQNNB-UHFFFAOYSA-N
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Description

The compound “(11bR)-2,6-Bis[4-(tert-butyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 98%” is a complex organic molecule. It has a CAS Number of 922711-75-9 and a linear formula of C40H33O4P .

Scientific Research Applications

Chemical Properties and Synthesis

(11bR)-4-Hydroxy-2,6-bis[2,4,6-tris(1-methylethylphenyl]-dinaphtho[2,1-d: 1′,2′-f][1,3,2]dioxaphosphepin-4-oxide is a white crystalline solid, soluble in common organic solvents such as dichloromethane, dioxane, toluene, and methanol. It is synthesized through preparative methods developed for chiral phosphoric acid catalysts, following procedures for substituted BINOL synthesis. The compound requires careful purification and standard handling precautions for laboratory chemicals (Hutchinson, 2013).

Applications in Enantioselective Catalysis

This compound, along with similar derivatives, is used to form stable complexes with palladium(II) and platinum(II), showcasing high enantioselectivity in reactions. For instance, Pd(II)-BINAPHANE catalysts display excellent enantioselectivity with values up to 99.6% in carbonyl-ene reactions between ethyl trifluoropyruvate and alkenes (Luo et al., 2010). Moreover, these compounds have shown efficacy in antimicrobial activities, particularly synthesized aryl amino benzyl dinaphtho derivatives (Haranath et al., 2005).

Versatility in Organic Synthesis

These compounds have been widely used as versatile chiral Bronsted acid catalysts in enantioselective addition reactions of nucleophiles to imines and carbonyl compounds, demonstrating their significance in organic synthesis (Gong, 2009).

Additional Applications

Furthermore, these compounds have shown potential in the synthesis of chelating tertiary phosphine oxides, being involved in cross-coupling reactions crucial for developing chelating ligands for ions of f-block elements (Zakirova et al., 2017).

properties

IUPAC Name

10,16-bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H45O4P/c1-39(2,3)29-19-15-25(16-20-29)33-23-27-11-7-9-13-31(27)35-36-32-14-10-8-12-28(32)24-34(38(36)44-45(41,42)43-37(33)35)26-17-21-30(22-18-26)40(4,5)6/h15-24H,7-14H2,1-6H3,(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYXGKDLBZQNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C3C(=C4CCCCC4=C2)C5=C6CCCCC6=CC(=C5OP(=O)(O3)O)C7=CC=C(C=C7)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H45O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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